
9-Methylacridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylacridine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 9-methylacridine-4-carboxylic acid involves the Bernthsen condensation. This reaction involves the condensation of diphenylamine with an alkyl or aryl carboxylic acid in the presence of anhydrous zinc dichloride. The reaction typically proceeds at high temperatures (around 250°C) without the need for a solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Bernthsen condensation remains a viable method for large-scale synthesis due to its efficiency and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can yield different acridine derivatives with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with acridine compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation: Acridine-9-carboxylic acid derivatives.
Reduction: Reduced acridine derivatives with various functional groups.
Substitution: Substituted acridine derivatives with different nucleophiles.
Applications De Recherche Scientifique
9-Methylacridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Studied for its DNA-binding properties and potential as an intercalating agent.
Medicine: Investigated for its antiproliferative properties and potential as an anticancer agent.
Industry: Utilized in the development of fluorescent probes and photoremovable protecting groups.
Mécanisme D'action
The primary mechanism of action for 9-methylacridine-4-carboxylic acid involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the acridine chromophore and the DNA bases .
Comparaison Avec Des Composés Similaires
- Acridine-9-carboxylic acid
- 5-Methylacridine-4-carboxylic acid
- 9-Aminoacridine
Comparison:
- Acridine-9-carboxylic acid: Similar DNA intercalating properties but lacks the methyl group at the 9-position, which can influence its binding affinity and biological activity .
- 5-Methylacridine-4-carboxylic acid: Shares the methyl group but differs in the position of the carboxylic acid, affecting its chemical reactivity and biological interactions .
- 9-Aminoacridine: Contains an amino group at the 9-position, which significantly alters its chemical properties and potential applications .
9-Methylacridine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
89459-36-9 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
9-methylacridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15(17)18/h2-8H,1H3,(H,17,18) |
Clé InChI |
LNFJVRHGIVSGQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


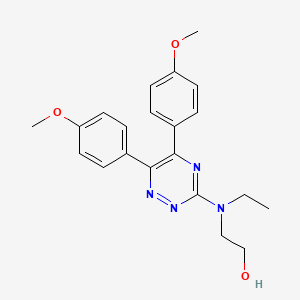
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)


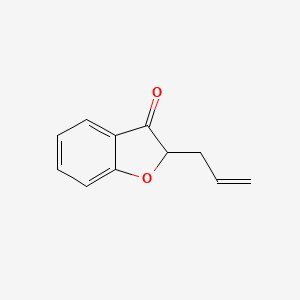
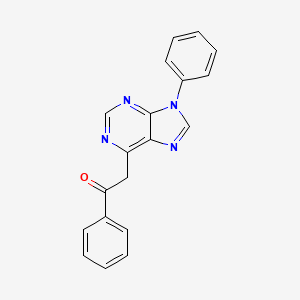

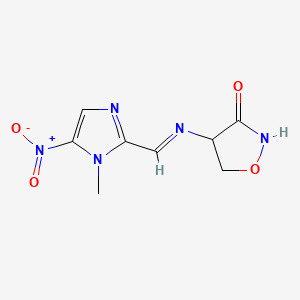

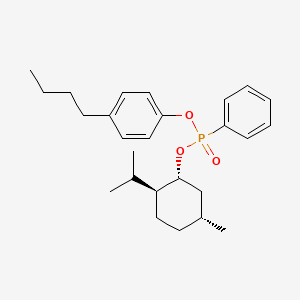
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
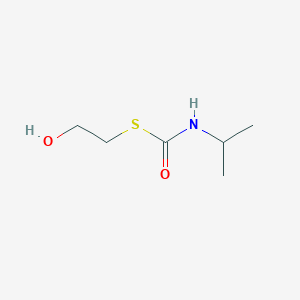
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
